Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)

(2R)-2-phenylbutanoic acid structure
(2R)-2-phenylbutanoic acid structure
(2R)-2-phenylbutanoic acid
938-79-4
C10H12O2
164.201083183289
MFCD00063165
83235
24856912

(2R)-2-phenylbutanoic acid Properties

Names and Identifiers

    • (R)-(-)-2-Phenylbutyric acid
    • (2R)-2-phenylbutanoic acid
    • (R)-(-)-2-Phenylbuty
    • (R)-(?)-2-Phenylbutyric acid
    • (αR)-α-Ethylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
    • Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
    • (-)-(R)-2-Phenylbutyric acid
    • (-)-2-Phenylbutanoic acid
    • (-)-2-Phenylbutyric acid
    • (-)-α-Phenylbutyric acid
    • (2R)-2-Phenylbutanoic acid
    • (2R)-2-Phenylbutyric acid
    • (R)-(-)-2-Phenylbutanoic acid
    • (R)-(-)-α-Ethylphenylacetic acid
    • (R)-2-Phenylbutanoic acid
    • (r)-2-Phenylbutanoic acid
    • (R)-2-Phenylbutyric acid
    • (R)-α-Ethylbenzeneacetic acid
    • (R)-(-)-2-Phenylbutyric acid, 99%
    • CS-0204420
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
    • AKOS015840435
    • MFCD00063165
    • SCHEMBL65737
    • Benzeneacetic acid, alpha-ethyl-, (R)-
    • Benzeneacetic acid,a-ethyl-,(ar)-
    • AS-43511
    • BP-12896
    • Q27251362
    • (r)-2-phenylbutanoicacid
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
    • 2-Phenylbutyric acid, (R)-
    • Benzeneacetic acid, alpha-ethyl-, (alphaR)-
    • (RS)-2-phenylbutyric acid
    • 1238B41M1H
    • DTXSID50354863
    • (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
    • UNII-1238B41M1H
    • Butyric acid, 2-phenyl-, (R)-(-)-
    • 938-79-4
    • +Expand
    • MFCD00063165
    • OFJWFSNDPCAWDK-SECBINFHSA-N
    • 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
    • [C@H](C1C=CC=CC=1)(CC)C(=O)O
    • 2327346

Computed Properties

  • 164.08400
  • 1
  • 2
  • 3
  • 164.083729621g/mol
  • 12
  • 148
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 37.3Ų

Experimental Properties

  • 2.26480
  • 37.30000
  • n20/D 1.516
  • 102-104 °C/0.4 mmHg(lit.)
  • Not available
  • 0.0±0.6 mmHg at 25°C
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Not determined
  • Not determined
  • [α]20/D −93°, c = 0.9 in toluene
  • 1.055 g/mL at 25 °C(lit.)

(2R)-2-phenylbutanoic acid Security Information

(2R)-2-phenylbutanoic acid Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2R)-2-phenylbutanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003CJN-1g
(R)-(-)-2-PHENYLBUTYRIC ACID
938-79-4 98%
1g
$82.00 2024-04-19
A2B Chem LLC
AB55427-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4 98%
1g
$66.00 2024-07-18
Aaron
AR003CRZ-250mg
(R)-(-)-2-PHENYLBUTYRIC ACID
938-79-4 99%
250mg
$35.00 2024-07-18
abcr
AB178776-1 g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
1 g
€116.60 2023-07-20
Alichem
A019132123-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4 95%
1g
$187.95 2023-08-31
Ambeed
A305304-25g
(R)-2-Phenylbutanoic acid
938-79-4 95%
25g
$345.0
Apollo Scientific
OR304087-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4
1g
£78.00 2024-07-20
Enamine
EN300-697500-1.0g
(2R)-2-phenylbutanoic acid
938-79-4
1.0g
$0.0
eNovation Chemicals LLC
K53852-500mg
(R)-(-)-2-PHENYLBUTYRICACID
938-79-4 99%
500mg
$195 2022-09-04
TRC
P319795-500mg
(R)-(-)-2-Phenylbutyric Acid
938-79-4
500mg
$ 63.00 2023-09-06

(2R)-2-phenylbutanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ;  20 h, 30 atm, 50 °C
Reference
Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX
Zhang, Yi; Han, Zhaobin; Li, Fuying; Ding, Kuiling; Zhang, Ao, Chemical Communications (Cambridge, 2010, 46(1), 156-158

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 3 atm, 65 °C
Reference
Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids
Yang, Shuang; Che, Wen; Wu, Hui-Ling; Zhu, Shou-Fei; Zhou, Qi-Lin, Chemical Science, 2017, 8(3), 1977-1980

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ;  12 h, 6 atm, 45 °C
Reference
Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands
Zhu, Shou-Fei; Yu, Yan-Bo; Li, Shen; Wang, Li-Xin; Zhou, Qi-Lin, Angewandte Chemie, 2012, 51(35), 8872-8875

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodoethane
Reference
Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acids
Ando, Akira; Shioiri, Takayuki, Journal of the Chemical Society, 1987, (9), 656-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst
Nakata, Kenya; Onda, Yu-suke; Ono, Keisuke; Shiina, Isamu, Tetrahedron Letters, 2010, 51(43), 5666-5669

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver ,  [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ;  1 atm, rt
Reference
Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2
Yang, Heng-Pan; Yue, Ying-Na; Sun, Qi-Long; Feng, Qiu; Wang, Huan; et al, Chemical Communications (Cambridge, 2015, 51(61), 12216-12219

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  overnight, rt
Reference
Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters
Wang, Peng-Fei; Yu, Jiao; Guo, Kai-Xin; Jiang, Sheng-Peng; Chen, Ji-Jun; et al, Journal of the American Chemical Society, 2022, 144(14), 6442-6452

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran ,  Hexane
Reference
Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliary
Matsuo, Jun-Ichi; Koga, Kenji, Chemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol ,  Water ;  overnight, pH 8, 30 °C
Reference
Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water ,  (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  2 h, 45 °C
Reference
Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivity
Wang, Pei-Yun; Wu, Chia-Hui; Ciou, Jyun-Fen; Wu, An-Chi; Tsai, Shau-Wei, Journal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile ,  Water ;  0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters
Engstroem, Karin; Nyhlen, Jonas; Sandstroem, Anders G.; Baeckvall, Jan-E., Journal of the American Chemical Society, 2010, 132(20), 7038-7042

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol ,  Water ;  reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-ol
Kobayashi, Yuka; Kinbara, Kazushi; Sato, Masaaki; Saigo, Kazuhiko, Chirality, 2005, 17(2), 108-112

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Rational Design of CH/π Interaction Sites in a Basic Resolving Agent
Kobayashi, Yuka; Kurasawa, Toshie; Kinbara, Kazushi; Saigo, Kazuhiko, Journal of Organic Chemistry, 2004, 69(22), 7436-7441

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ;  pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acid
Miyamoto, Kenji; Ohta, Hiromichi; Osamura, Yoshihiro, Bioorganic & Medicinal Chemistry, 1994, 2(6), 469-75

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

Synthetic Circuit 18

Reaction Conditions
Reference
Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters
Dai, Xing; Strotman, Neil A.; Fu, Gregory C., Journal of the American Chemical Society, 2008, 130(11), 3302-3303

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond network
Kinbara, Kazushi; Kobayashi, Yuka; Saigo, Kazuhiko, Perkin 2, 2000, (1), 111-119

(2R)-2-phenylbutanoic acid Raw materials

(2R)-2-phenylbutanoic acid Preparation Products

(2R)-2-phenylbutanoic acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:938-79-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:938-79-4)
TANG SI LEI
15026964105
2881489226@qq.com

(2R)-2-phenylbutanoic acid Related Literature

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